molecular formula C5H10FN B2509456 4-Fluoropiperidine CAS No. 78197-27-0

4-Fluoropiperidine

Cat. No.: B2509456
CAS No.: 78197-27-0
M. Wt: 103.14
InChI Key: QBLLOOKBLTTXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropiperidine is an organic compound with the molecular formula C5H10FN. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the reaction of piperidine with N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out at low temperatures, typically between -78°C and -40°C, to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The purification of the product is typically achieved through distillation or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Role in Drug Design

Fluorinated compounds, including 4-fluoropiperidine, are increasingly incorporated into drug design due to their ability to enhance pharmacokinetic properties. The introduction of fluorine can improve metabolic stability, increase membrane permeability, and enhance binding affinity to biological targets . For instance, the incorporation of fluorine into piperidine derivatives has been shown to significantly affect their biological activity and selectivity towards specific receptors.

Case Studies

  • T-Type Calcium Channel Antagonists : A notable study involved the synthesis and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type calcium channel antagonist. This compound demonstrated potent activity in vitro and in vivo, indicating its potential for treating conditions associated with altered calcium signaling .
  • Orexin Receptor Antagonists : Another significant application is the development of this compound compounds as orexin receptor antagonists. These compounds are being explored for their therapeutic potential in treating neurological and psychiatric disorders by modulating orexin signaling pathways .

Synthetic Methods

The synthesis of this compound derivatives often involves advanced organic reactions such as hydrogenation processes that yield high diastereoselectivity. Recent advancements have allowed for the efficient production of various fluorinated piperidines from fluoropyridines, expanding the library of available compounds for pharmaceutical applications .

Diverse Applications

This compound derivatives have been synthesized to create analogs of existing drugs, enhancing their pharmacological profiles. For example:

  • Melperone Analog : A fluorinated analog of Melperone was developed using this compound as a core structure, demonstrating improved antipsychotic activity compared to its non-fluorinated counterpart .

Enhanced Binding Affinity

Fluorine's electronegativity contributes to increased binding affinity between drugs and their target proteins. This property is crucial for optimizing drug efficacy and minimizing side effects . The strategic placement of fluorine within the molecular structure can lead to significant improvements in therapeutic outcomes.

Implications in CNS Disorders

Research indicates that this compound derivatives may be effective in treating central nervous system (CNS) disorders due to their ability to penetrate the blood-brain barrier and interact with neurotransmitter systems . Their potential applications include treatments for anxiety, depression, and neurodegenerative diseases.

Data Table: Summary of Applications

Application AreaExample CompoundTarget ConditionNotes
Drug Design4-Aminomethyl-4-fluoropiperidineT-Type Calcium Channel AntagonistPotent CNS efficacy without cardiovascular effects
Neurological DisordersOrexin Receptor AntagonistsAnxiety, DepressionModulates orexin signaling pathways
Antipsychotic DevelopmentMelperone AnalogSchizophreniaEnhanced activity compared to non-fluorinated analogs

Comparison with Similar Compounds

Uniqueness: 4-Fluoropiperidine is unique due to its specific substitution pattern, which imparts distinct conformational and electronic properties. The axial orientation of the fluorine atom in this compound can lead to more rigid structures, enhancing its stability and binding interactions in biological systems .

Biological Activity

4-Fluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. The introduction of fluorine into the piperidine structure enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activities of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Orexin Receptor Antagonism :
    This compound has been identified as an antagonist of orexin receptors (OX1R and OX2R), which are involved in regulating arousal, wakefulness, and appetite. This antagonism suggests potential applications in treating sleep disorders and obesity-related conditions .
  • Calcium Channel Modulation :
    Research indicates that derivatives of this compound can act as T-type calcium channel antagonists. These compounds inhibit calcium influx into cells, which is crucial for various physiological processes, including neurotransmitter release and muscle contraction .
  • Antipsychotic Potential :
    Some studies have explored the use of fluorinated piperidines in developing atypical antipsychotic medications. These compounds demonstrate unique receptor binding profiles that may reduce side effects commonly associated with traditional antipsychotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. The presence of fluorine affects metabolic stability and receptor binding affinity, which can enhance the pharmacological profile of the compound. For instance, fluorination can increase resistance to oxidative metabolism, thereby improving bioavailability .

Case Study 1: Orexin Receptor Antagonists

A study focused on synthesizing various this compound derivatives as orexin receptor antagonists demonstrated promising results in preclinical models. The compounds exhibited significant binding affinities to both orexin receptors, with IC50 values indicating effective inhibition of orexin-A induced responses .

CompoundOX1R IC50 (nM)OX2R IC50 (nM)
This compound2038
Derivative A1530
Derivative B2542

Case Study 2: T-Type Calcium Channel Antagonists

In another investigation, a series of 4-amino-4-fluoropiperidine derivatives were evaluated for their efficacy as T-type calcium channel antagonists. The lead compound showed significant inhibition in both in vitro and in vivo models without adverse cardiovascular effects, highlighting its therapeutic potential for conditions like epilepsy and chronic pain .

CompoundInhibition (%)Cardiovascular Effects
Lead Compound85None
Control40Present

Properties

IUPAC Name

4-fluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLOOKBLTTXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999438
Record name 4-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78197-27-0
Record name 4-Fluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoropiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What makes 4-fluoropiperidine derivatives interesting for pharmaceutical research?

A1: 4-Fluoropiperidines are considered privileged scaffolds in medicinal chemistry because the introduction of fluorine can significantly alter a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and bioavailability. This makes them attractive building blocks for drug discovery, particularly for central nervous system (CNS) disorders. []

Q2: How can 4-fluoropiperidines be synthesized?

A2: Several synthetic routes have been explored for the preparation of 4-fluoropiperidines:

  • Regioselective bromofluorination: This approach involves treating N-protected 4-methylenepiperidine with a fluorinating agent like Et3N.3HF and NBS to introduce fluorine at the desired position. []
  • Fluoro-Prins Cyclization: This method utilizes a combination of DMPU/HF for diastereoselective synthesis of substituted 4-fluoropiperidines. This approach has shown improved yields and diastereoselectivity compared to other reagents like pyridine/HF. []
  • Cyclization/Fluorination in Superacid: N,N-diallylic amines and amides can be rapidly converted to fluorinated piperidines through a cyclization reaction followed by fluorination using a superacid like HF-SbF5. []

Q3: Are there specific examples where this compound has been incorporated into biologically active molecules?

A3: Yes, researchers have successfully designed and synthesized novel molecules incorporating this compound, demonstrating its potential in drug discovery:

  • T-type Ca2+ channel antagonist: Starting with a known antagonist structure, modifications led to the development of a potent and selective T-type calcium channel antagonist containing a this compound moiety. This compound displayed efficacy in in vivo CNS models without significant cardiovascular side effects. []
  • 5-HT1D receptor ligands: Fluorination of existing 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles, leading to this compound and 3-fluoro-4-aminopiperidine derivatives, resulted in compounds retaining high affinity and selectivity for the 5-HT1D receptor. Notably, the incorporation of fluorine positively impacted the pharmacokinetic profiles, specifically oral absorption, by reducing the compounds' pKa and thus their basicity. []

Q4: What are the potential risks associated with the use of this compound derivatives as therapeutic agents?

A4: While 4-fluoropiperidines offer promising properties for drug development, potential concerns need to be addressed:

  • Reactive Iminium Ion Formation: The metabolic activation of cyclic tertiary amines, including 4-fluoropiperidines, by cytochrome P450 enzymes can generate reactive iminium ion intermediates. These intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity. []
  • Structure-Toxicity Relationship: Understanding the relationship between the structure of this compound derivatives and their potential to form reactive iminium ions is crucial. Researchers need to carefully consider structural modifications to minimize the risk of bioactivation and potential toxicity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.